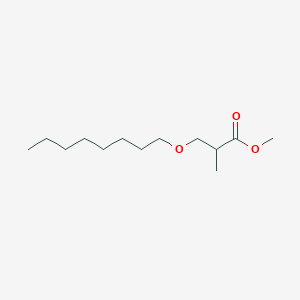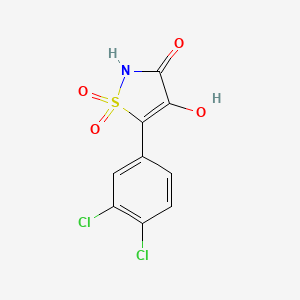
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3,4-dichlorophenyl group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring by deprotonating the intermediates and promoting cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism by which 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-Dichlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[4-(1-pyrrolidinyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is unique due to its thiazole ring structure and the presence of both hydroxy and dichlorophenyl groups
Propriétés
Numéro CAS |
89566-28-9 |
|---|---|
Formule moléculaire |
C9H5Cl2NO4S |
Poids moléculaire |
294.11 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-4-hydroxy-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NO4S/c10-5-2-1-4(3-6(5)11)8-7(13)9(14)12-17(8,15)16/h1-3,13H,(H,12,14) |
Clé InChI |
AERSRPKWRQABBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)NS2(=O)=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


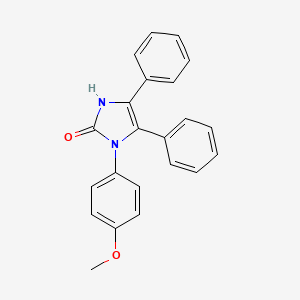
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
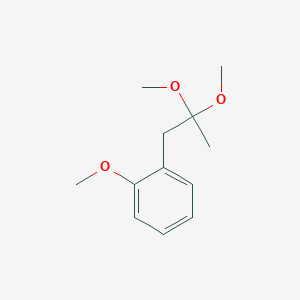
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

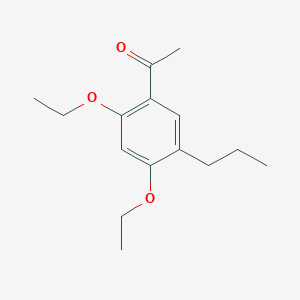
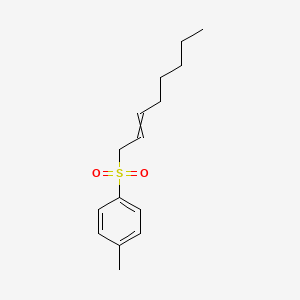
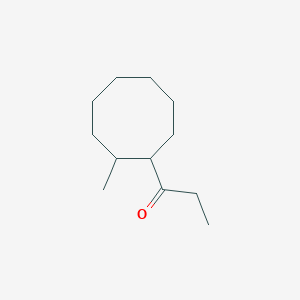
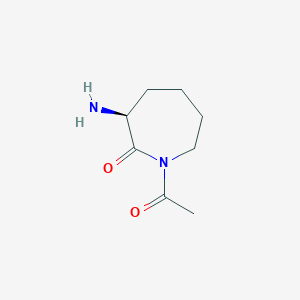
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
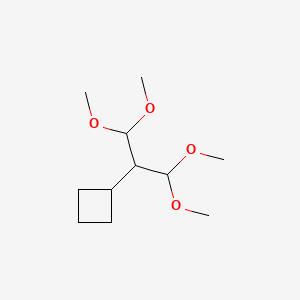
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
